molecular formula C24H23N3O3S2 B2617908 N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE CAS No. 1009544-83-5

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE

Cat. No.: B2617908
CAS No.: 1009544-83-5
M. Wt: 465.59
InChI Key: QFZJXKVFTRRMFR-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(2,5-dimethylbenzenesulfonamido)propanamide is a synthetic organic compound with the CAS number 1009544-83-5 and a molecular formula of C24H23N3O3S2 . It has a molecular weight of 465.59 g/mol and is offered with a purity of 95% or higher for research applications . This compound belongs to the benzothiazole chemical class, which is recognized as an important pharmacophore in medicinal chemistry . Benzothiazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, which include serving as anti-inflammatory, antimicrobial, and anticonvulsant agents, and they are also investigated for potential use in treating diabetes and cancer . The specific structure of this compound, featuring both benzothiazole and benzenesulfonamide moieties, makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Researchers can utilize this chemical as a key building block in organic synthesis and pharmaceutical research, particularly in the exploration of multi-target directed ligands . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-15-8-9-16(2)22(14-15)32(29,30)27-17(3)23(28)25-19-12-10-18(11-13-19)24-26-20-6-4-5-7-21(20)31-24/h4-14,17,27H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZJXKVFTRRMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves the condensation of 1,3-benzothiazole-2-amine with an appropriate aromatic acid in the presence of coupling agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly common .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxamic Acid and Hydroxyureido Derivatives ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) share the propanamide backbone and aryl substitutions with the target compound. Key differences include:

  • Functional Groups : The target compound features a sulfonamido group, whereas compounds contain hydroxamic acids (-CONHOH) or hydroxyureido (-NHCONHOH) groups. Hydroxamic acids are potent metal chelators (e.g., histone deacetylase inhibitors) , while sulfonamides often target enzymes via hydrogen bonding.
  • Biological Activity : Hydroxamic acids in demonstrated antioxidant activity (e.g., DPPH radical scavenging), whereas sulfonamido derivatives like the target compound may prioritize enzyme inhibition or antitumor effects.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Benzothiazole-propanamide 2,5-dimethylbenzenesulfonamido Not reported (inferred enzyme inhibition)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Cyclohexane-propanamide 4-chlorophenyl, hydroxamic acid Antioxidant (DPPH assay)
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) Phenylpropanamide Benzhydryl, hydroxyureido Antioxidant (β-carotene assay)

Antitumor Benzo-N-Hydroxyamide Derivatives ()

Compounds like (2S)-2-[[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]propanamide (13D) share the propanamide backbone and aryl substitutions (e.g., dimethoxyphenyl). Key contrasts include:

  • Hydroxycarbamoyl vs. The target’s sulfonamido group may instead target sulfotransferases or carbonic anhydrases.
  • Substituent Effects : The 2,5-dimethoxy group in compounds improves solubility and π-π stacking in hydrophobic enzyme pockets, whereas the 2,5-dimethyl substitution in the target compound may prioritize steric hindrance or metabolic stability.

Thiadiazocin and Fluorophenyl Derivatives ()

The synthesis of (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) highlights structural parallels:

  • Heterocyclic Systems : The thiadiazocin ring in vs. benzothiazole in the target compound. Thiadiazocins are rare but may modulate kinase pathways, while benzothiazoles are well-studied in oncology .
  • Fluorophenyl Groups : The 4-fluorophenyl group in enhances electronegativity and bioavailability, akin to the 2,5-dimethylbenzenesulfonamido group in the target compound.

Hydrazinecarbonyl Derivatives ()

N-[4-(Hydrazinecarbonyl)phenyl]-2-methylpropanamide shares the propanamide backbone and substituted phenyl groups. Differences include:

  • Hydrazinecarbonyl vs.
  • Bioactivity : Hydrazine derivatives are often explored as antimicrobials or anticonvulsants, diverging from the target’s inferred enzyme inhibition.

Research Implications and Gaps

  • Structural Optimization : The target compound’s benzothiazole-sulfonamido hybrid structure offers a unique scaffold for dual-targeted therapies (e.g., HDAC and carbonic anhydrase inhibition).
  • Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should evaluate its enzyme inhibition profile and compare it with hydroxamic acid () and benzo-N-hydroxyamide () analogs.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,5-dimethylbenzenesulfonamido)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3OS2
  • Molecular Weight : 383.53 g/mol
  • CAS Number : 461450-25-9

The compound contains a benzothiazole moiety linked to a phenyl ring and a sulfonamide group, which may contribute to its diverse biological activities.

The biological activity of benzothiazole derivatives often involves their interaction with various biological targets. Research indicates that compounds containing benzothiazole structures can exhibit:

  • Antibacterial Activity : Benzothiazoles have shown promising results against various bacterial strains by inhibiting bacterial growth through interference with cellular processes.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit tumor cell proliferation. A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antifungal Activity : Similar to their antibacterial properties, certain benzothiazole derivatives have exhibited antifungal effects by disrupting fungal cell integrity.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.62
MDA-MB-468 (Breast Cancer)0.06
A549 (Lung Cancer)1.5

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound's sulfonamide group enhances its antimicrobial properties. Research has shown effectiveness against:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Gram-negative bacteria including Escherichia coli and Salmonella typhi.

A study reported that modifications on the benzothiazole ring could lead to significant improvements in antibacterial activity .

Case Studies and Research Findings

  • Antitumor Activity Study :
    A series of substituted benzothiazoles were synthesized and evaluated for their antitumor activity against ovarian, breast, lung, renal, and colon carcinoma cell lines. The results indicated that these compounds exhibited selective cytotoxicity with low toxicity to normal cells .
  • Mechanistic Studies :
    Research focusing on the mechanism revealed that benzothiazole derivatives could induce apoptosis through the activation of p53 pathways in cancer cells. This suggests a potential for these compounds in targeted cancer therapies .
  • Structure-Activity Relationship (SAR) :
    SAR studies have identified key structural features that enhance biological activity. For example, the presence of electron-withdrawing groups at specific positions on the benzothiazole ring significantly increased potency against various microbial strains .

Future Directions

The ongoing research into this compound indicates a promising future for this compound in medicinal chemistry. Potential avenues include:

  • Development of Combination Therapies : Investigating synergistic effects with existing antibiotics or anticancer drugs.
  • Modification of Chemical Structure : To enhance selectivity and reduce side effects.
  • Clinical Trials : Further evaluation in clinical settings to establish safety and efficacy profiles.

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